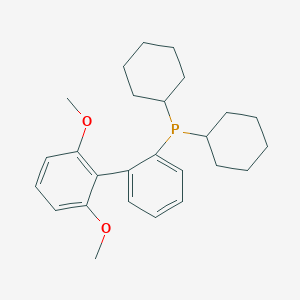

SPhos

Overview

Description

Synthesis Analysis

The synthesis of SPhos-related ligands involves innovative strategies to incorporate chirality and ensure high catalytic efficiency. For instance, spiro diphosphines containing a spiro scaffold have been synthesized, demonstrating exceptional activity and enantioselectivity in asymmetric hydrogenation of ketones (Jian-Hua Xie et al., 2003). Additionally, enantioenriched C2-symmetric spirobipyridine ligands were synthesized via a cationic rhodium(I)/(R)-Segphos or (R)-H8-BINAP complex-catalyzed enantioselective intramolecular double [2 + 2 + 2] cycloaddition of bis-diynenitriles, showcasing the versatility and efficiency of SPhos in facilitating complex ligand frameworks (Azusa Wada et al., 2007).

Molecular Structure Analysis

The molecular structure of SPhos and its derivatives is characterized by a chiral phosphorous center, which is critical for its catalytic activity and selectivity. The structure of SPhos ligands, such as SIPHOS ligands, has been designed to optimize the steric and electronic environment around the phosphorous atom, enhancing their effectiveness in catalysis (Shou‐Fei Zhu et al., 2003).

Chemical Reactions and Properties

SPhos has demonstrated remarkable efficiency in various chemical reactions, including the Suzuki-Miyaura reaction. A theoretical study highlighted its role in optimizing the catalytic cycle, providing insights into the design of improved ligands for cross-coupling reactions (S. Kozuch & Jan M. L. Martin, 2011). Moreover, the use of SPhos ligands has been extended to the synthesis of chiral 4,4'-disubstituted 1,1'-spirobiindane-7,7'-diols, demonstrating their broad applicability in asymmetric hydrogenation (Shou‐Fei Zhu et al., 2003).

Physical Properties Analysis

The physical properties of SPhos, including solubility and stability, contribute to its widespread use in catalysis. The design of SPhos ligands ensures their solubility in common organic solvents, facilitating their application in various organic reactions.

Chemical Properties Analysis

SPhos and its derivatives exhibit unique chemical properties, such as high enantioselectivity and catalytic efficiency, which are attributed to their chiral phosphine structure. These properties have been exploited in numerous reactions, including the synthesis of biaryl compounds through Suzuki-Miyaura coupling, highlighting the ligand's ability to suppress racemization and achieve high yields and selectivities (M. Prieto et al., 2009).

Scientific Research Applications

Application in Catalytic Reactions

Summary of the Application

SPhos is used as a ligand in palladium-catalyzed Suzuki-Miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, which is a key process in the synthesis of many organic compounds.

Results or Outcomes

The use of SPhos in these reactions has been found to be highly effective, particularly for reactions involving aryl chlorides, which are generally unreactive with palladium complexes of most other phosphine ligands . The ligand has convenient handling characteristics since it is air-stable .

Application in NMR Characterization

Summary of the Application

SPhos is characterized using 1H, 13C, and 31P NMR spectroscopy . This technique is used to determine the physical and chemical properties of atoms or the molecules in which they are contained.

Methods of Application or Experimental Procedures

The NMR spectrum of a SPhos sample is measured. For example, the 1H NMR spectrum of an 800 mM SPhos sample in CDCl3 can be measured in a single scan taking 15 seconds to acquire . The 31P spectrum of the same sample can be acquired in 5 minutes with 64 scan cycles .

Results or Outcomes

The NMR spectra provide valuable information about the structure and purity of the SPhos sample. For instance, one can clearly identify the single expected 31P resonance at around -10 ppm for the phosphorus atom at position 15 .

Application in Ligand Modification

Summary of the Application

Modifications to the SPhos ligand have been theoretically designed to correct the deficiencies of the original ligand .

Methods of Application or Experimental Procedures

Theoretical studies, such as Density Functional Theory (DFT) calculations, are used to design modifications to the SPhos ligand .

Results or Outcomes

The modifications to the SPhos ligand are expected to improve its performance in catalytic reactions .

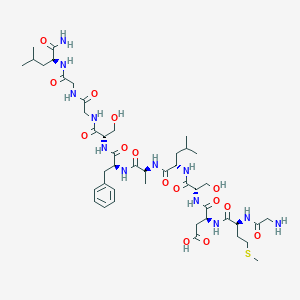

Application in Protein Phosphorylation Prediction

Summary of the Application

SPhos is used in the prediction of serine phosphorylation sites in proteins . Phosphorylation, particularly at serine residues, plays a crucial role in various cellular processes and diseases .

Methods of Application or Experimental Procedures

A tool named DL-SPhos uses machine learning algorithms to predict the phosphorylation sites in proteins . The tool is trained on a dataset of known phosphorylation sites and then used to predict unknown sites .

Results or Outcomes

The use of DL-SPhos can help in understanding the role of phosphorylation in various diseases and could potentially lead to the development of new therapeutic strategies .

Safety And Hazards

properties

IUPAC Name |

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35O2P/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h9-11,16-21H,3-8,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFWTIYUKDMAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460730 | |

| Record name | 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | |

CAS RN |

657408-07-6 | |

| Record name | 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657408-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0657408076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DICYCLOHEXYLPHOSPHINO-2',6'-DIMETHOXYBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI1MQ32186 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

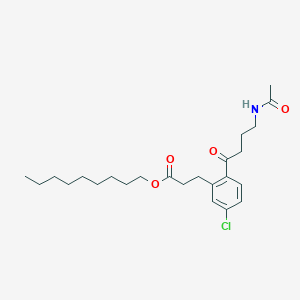

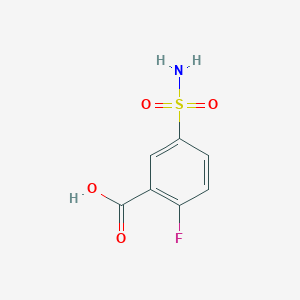

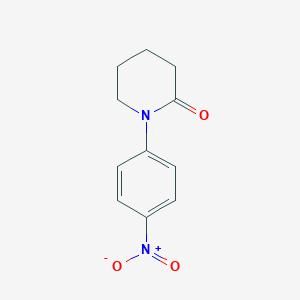

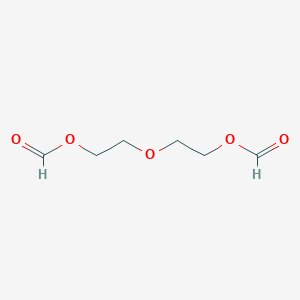

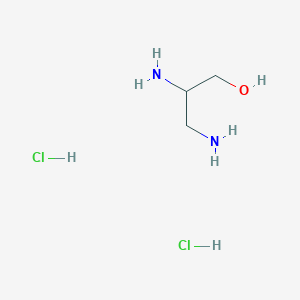

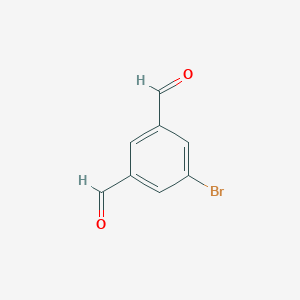

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)

![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)